4-((3,4-Dihydroxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((3-MERCAPTO-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-1,2-BENZENEDIOL is a complex organic compound that features a triazole ring, a pyridine moiety, and a benzenediol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3-MERCAPTO-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-1,2-BENZENEDIOL typically involves multi-step organic reactions. One common route includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the pyridine and benzenediol moieties via nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the mercapto group, leading to the formation of disulfides or sulfoxides.
Reduction: Reduction reactions can target the triazole ring or the pyridine moiety, potentially altering the electronic properties of the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles or electrophiles.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or disulfides, while substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially different properties and applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as enzyme inhibition or antimicrobial properties. This makes it a valuable tool for studying biochemical pathways and developing new therapeutic agents.
Medicine
The compound and its derivatives are investigated for their potential medicinal properties. They may serve as lead compounds in drug discovery programs aimed at treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(((3-MERCAPTO-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-1,2-BENZENEDIOL involves its interaction with specific molecular targets. The triazole and pyridine moieties can bind to metal ions or enzyme active sites, modulating their activity. This interaction can lead to the inhibition of enzymatic reactions or the stabilization of certain molecular structures, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,5-DIHYDRO-3-MERCAPTO-2-METHYL-5-OXO-6-HYDROXY-1,2,4-TRIAZINE
- 4-METHYL-5-IODO-6-HEXYL-2H-PYRAN-2-ONE
Uniqueness
Compared to similar compounds, 4-(((3-MERCAPTO-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-1,2-BENZENEDIOL stands out due to its unique combination of a triazole ring, pyridine moiety, and benzenediol structure
Properties
CAS No. |
613248-43-4 |
---|---|
Molecular Formula |
C14H11N5O2S |
Molecular Weight |
313.34 g/mol |
IUPAC Name |
4-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H11N5O2S/c20-11-5-4-9(7-12(11)21)8-16-19-13(17-18-14(19)22)10-3-1-2-6-15-10/h1-8,20-21H,(H,18,22)/b16-8+ |
InChI Key |
IWRZAMJMJLIERK-LZYBPNLTSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)O)O |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.